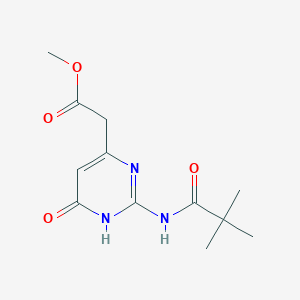
Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate is an organic compound with a complex structure that includes a pyrimidine ring, an ester group, and a dimethylpropanoylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the ester group and the dimethylpropanoylamino substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-5-yl)acetate
- Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-7-yl)acetate
Uniqueness
Methyl 2-(2-(2,2-dimethylpropanoylamino)-4-oxo-1H-pyrimidin-6-yl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Properties
CAS No. |
86944-09-4 |
|---|---|
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 2-[2-(2,2-dimethylpropanoylamino)-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)10(18)15-11-13-7(5-8(16)14-11)6-9(17)19-4/h5H,6H2,1-4H3,(H2,13,14,15,16,18) |
InChI Key |
KQZVWBOWQBUDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















